molecular formula C16H19N5O B12168935 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12168935
M. Wt: 297.35 g/mol
InChI Key: RYOGPSKGCOEBHQ-UHFFFAOYSA-N
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Description

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multicomponent reactions (MCRs). MCRs are advantageous because they are high-yielding, operationally friendly, and time- and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its combination of indole and triazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

3-(1-propan-2-ylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C16H19N5O/c1-11(2)21-9-12(13-5-3-4-6-14(13)21)7-8-15(22)19-16-17-10-18-20-16/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

RYOGPSKGCOEBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=NN3

Origin of Product

United States

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